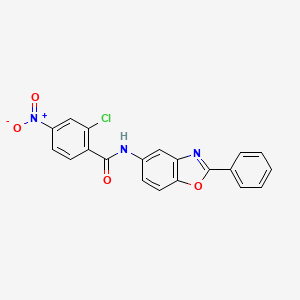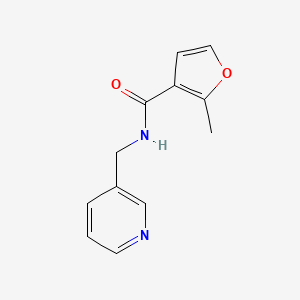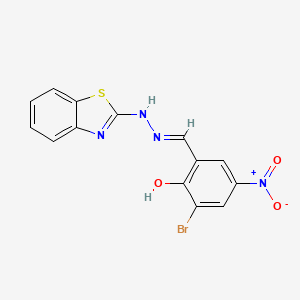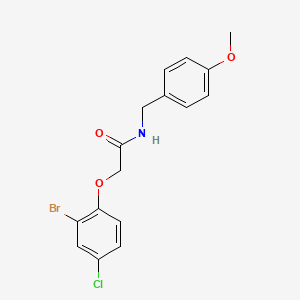![molecular formula C22H32N2O2 B5971014 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. It was first developed in 2000 by the research group of Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been widely used in scientific research to study the role of 20-HETE in various physiological and pathological processes.
Wirkmechanismus
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and other cardiovascular diseases. By inhibiting 20-HETE synthesis, this compound can lower blood pressure and protect against renal injury. In addition, 20-HETE has been shown to promote angiogenesis and tumor growth, and this compound can inhibit these processes by blocking 20-HETE synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on blood pressure and renal function, this compound has been shown to inhibit platelet aggregation and thrombus formation, and to improve endothelial function. This compound has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and leukocyte infiltration. Furthermore, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its selectivity for 20-HETE synthase, which allows for specific inhibition of 20-HETE synthesis without affecting other arachidonic acid metabolites. This selectivity has been demonstrated in several studies using this compound. Another advantage of this compound is its stability and solubility, which allows for easy administration in animal models. However, one limitation of this compound is its relatively low potency, which may require higher doses or longer treatment times in some experiments. In addition, this compound has not been extensively tested in human subjects, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol and its target, 20-HETE. One area of interest is the role of 20-HETE in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and ischemic heart disease. Another area of interest is the role of 20-HETE in cancer, particularly in tumor angiogenesis and metastasis. In addition, there is growing interest in the use of this compound and other 20-HETE synthase inhibitors as potential therapeutics for various diseases, including hypertension, renal disease, and cancer. Finally, further studies are needed to establish the safety and efficacy of this compound in human subjects, and to explore its potential as a clinical drug.
Synthesemethoden
The synthesis of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol involves several steps, starting from commercially available starting materials. The key step is the coupling of 2-naphthol with N-BOC-protected piperazine, followed by deprotection and alkylation with 3-methylbutyl bromide. The resulting intermediate is then coupled with 2-(2-hydroxyethoxy)ethylamine to yield the final product. The synthesis of this compound has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been used in a wide range of scientific research, including studies on hypertension, renal function, angiogenesis, cancer, and inflammation. 20-HETE, the target of this compound, is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension. This compound has been shown to lower blood pressure in various animal models of hypertension. In addition, this compound has been shown to protect against renal injury in animal models of renal ischemia-reperfusion injury and diabetic nephropathy. This compound has also been shown to inhibit angiogenesis and tumor growth in various cancer models. Furthermore, this compound has been shown to have anti-inflammatory effects in animal models of acute lung injury and colitis.
Eigenschaften
IUPAC Name |
1-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17(2)9-11-24-13-12-23(15-19(24)10-14-25)16-21-20-6-4-3-5-18(20)7-8-22(21)26/h3-8,17,19,25-26H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGUBSJWATYTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)

![3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5970943.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)


![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)

![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)

![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
